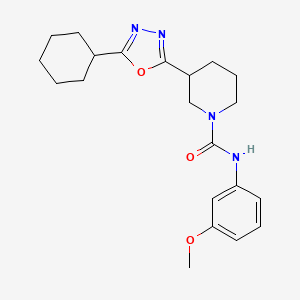
3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a cyclohexyl group, an oxadiazole ring, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the cyclohexyl group: This step may involve the use of cyclohexyl halides or cyclohexyl carboxylic acids in the presence of suitable catalysts.
Formation of the piperidine ring: This can be synthesized through the reaction of appropriate amines with cyclic ketones or aldehydes.
Coupling of the methoxyphenyl group: This step involves the reaction of the piperidine derivative with methoxyphenyl halides or methoxyphenyl carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the oxadiazole ring or the piperidine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can undergo substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Phenolic derivatives and quinones.
Reduction: Reduced forms of the oxadiazole and piperidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biochemical Studies: Used in studies to understand its interaction with biological molecules.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases, subject to further research and clinical trials.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could influence various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
- 3-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
- 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxyphenyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
1171712-16-5 |
|---|---|
Fórmula molecular |
C21H28N4O3 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C21H28N4O3/c1-27-18-11-5-10-17(13-18)22-21(26)25-12-6-9-16(14-25)20-24-23-19(28-20)15-7-3-2-4-8-15/h5,10-11,13,15-16H,2-4,6-9,12,14H2,1H3,(H,22,26) |
Clave InChI |
ULGZLQJDMMRTOY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)N2CCCC(C2)C3=NN=C(O3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















